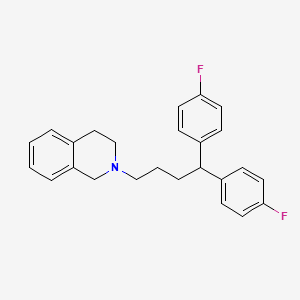![molecular formula C11H12N4O3S B12895108 4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide CAS No. 144849-08-1](/img/structure/B12895108.png)
4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide typically involves the reaction of 1H-pyrazole-3-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with an amine, such as ammonia or an amine derivative, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the sulfonamide moiety.
Applications De Recherche Scientifique
N-((1H-Pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((1H-Pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1H-Pyrazol-3-yl)carbamoyl derivatives: Compounds with similar pyrazole and carbamoyl groups.
4-Methylbenzenesulfonamide derivatives: Compounds with similar sulfonamide moieties.
Uniqueness
N-((1H-Pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
144849-08-1 |
|---|---|
Formule moléculaire |
C11H12N4O3S |
Poids moléculaire |
280.31 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3-(1H-pyrazol-5-yl)urea |
InChI |
InChI=1S/C11H12N4O3S/c1-8-2-4-9(5-3-8)19(17,18)15-11(16)13-10-6-7-12-14-10/h2-7H,1H3,(H3,12,13,14,15,16) |
Clé InChI |
JWRVJJDJANBABB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


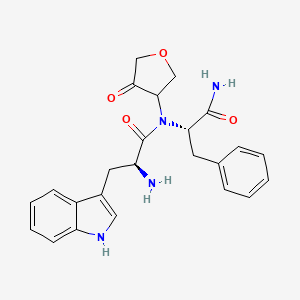
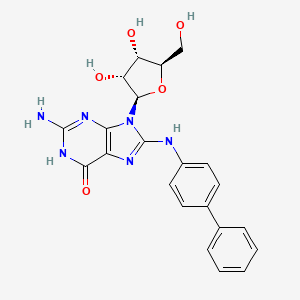
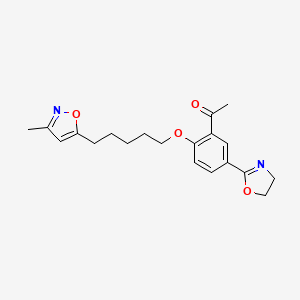
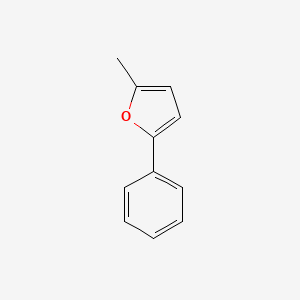

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)

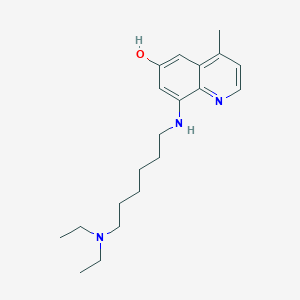
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
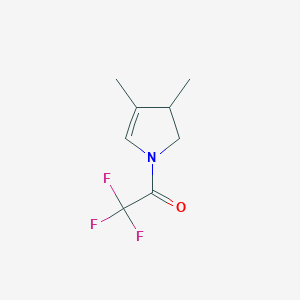
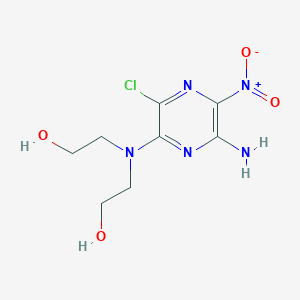
![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)

